molecular formula C14H17NO5 B2913930 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 304858-45-5

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2913930
CAS No.: 304858-45-5
M. Wt: 279.292
InChI Key: OZFGRQLUQFPWPR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a 2,4-dimethoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with 2,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a drug candidate or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Shares the 2,4-dimethoxybenzyl group but lacks the pyrrolidine ring.

    1-(2,4-Dimethoxyphenyl)-2-nitropropene: Contains a similar aromatic ring structure with different functional groups.

    2,4-Dimethoxybenzylamine: Features the 2,4-dimethoxybenzyl group attached to an amine instead of a pyrrolidine ring.

Biological Activity

1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 755025-16-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

  • IUPAC Name : (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • Purity : ≥ 97%

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Research has shown that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines, particularly the A549 human lung adenocarcinoma model.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells. The compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The results indicated that:

  • Compound with a carboxylic acid group demonstrated significant cytotoxicity, reducing A549 cell viability to approximately 66%.
  • The presence of specific structural features, such as free amino groups, enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
CompoundViability (%)Remarks
Compound 1566%Significant activity
Control (Cisplatin)~50%Standard chemotherapeutic

The mechanism through which these compounds exert their anticancer effects involves induction of apoptosis and inhibition of cell proliferation. The structure of the compound plays a crucial role in its interaction with cellular targets, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted against various Gram-positive and Gram-negative bacteria. The study focused on:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Multidrug-resistant Klebsiella pneumoniae

The results demonstrated that certain derivatives showed potent antimicrobial activity with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

PathogenMIC (µg/mL)Activity
MRSA<16Effective
Klebsiella pneumoniae<32Effective

Implications for Drug Development

The findings suggest that the compound's unique structure allows it to interact effectively with bacterial targets, providing a basis for developing new antimicrobial agents to combat resistant strains .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFGRQLUQFPWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of itaconic acid (13.0 g, 100 mmol) in toluene (50 ml) was added a solution of 2,4-dimethoxybenzylamine (17.54 g, 105.0 mmol) in toluene (50 mL) and the reaction mixture was stirred for 15 h under reflux. The mixture was cooled to ambient temperature and then concentrated under reduced pressure. The residue was treated with diethyl ether (100 mL) and the resulting precipitate was collected by filtration, washed with diethyl ether and EtOAc and dried to afford 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (20.0 g, 71% yield) as a colorless solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of lithium hydroxide monohydrate (3.29 g) in water (50 ml) was added dropwise 30 wt % aqueous solution of hydrogen peroxide (17.5 ml) under cooling with an ice-sodium chloride bath, and the mixture was stirred for 15 minutes. To this reaction solution was added tetrahydrofuran (30 ml), and then a solution of the low-polarity component of (R)-4-benzyl-3-[1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carbonyl]-2-oxazolidinone (26.4 g) in tetrahydrofuran (150 ml) was added dropwise thereto, and the mixture was stirred for additional 1 hour. To this reaction solution was slowly added a solution of sodium hydrogen sulfite (18.7 g) in water (60 ml), and the mixture was warmed to room temperature by removing the bath, and then extracted with ethyl acetate (100 ml). The resulting organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=1/1 to 1/2, chloroform/methanol=5/1) to give the titled compound (14.3 g). An analysis of this solid by HPLC analysis condition 2 showed that an isomer with shorter retention time was a main product.
Name
lithium hydroxide monohydrate
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
(R)-4-benzyl-3-[1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carbonyl]-2-oxazolidinone
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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